Cas no 54941-06-9 (methyl 3-amino-4-(dimethylamino)benzoate)

methyl 3-amino-4-(dimethylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3-amino-4-(dimethylamino)-, methyl ester
- methyl 3-amino-4-(dimethylamino)benzoate
- starbld0021067
- STK947677
- AKOS000111695
- EN300-1843317
- 54941-06-9
- SCHEMBL9504187
-
- Inchi: InChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,11H2,1-3H3
- InChI Key: GOHFIZZBXDXZSR-UHFFFAOYSA-N
- SMILES: CN(C)C1=C(C=C(C=C1)C(=O)OC)N
Computed Properties
- Exact Mass: 194.10562
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- PSA: 55.56
methyl 3-amino-4-(dimethylamino)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843317-10.0g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1843317-1.0g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1843317-5g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 5g |
$1199.0 | 2023-09-19 | ||
Enamine | EN300-1843317-2.5g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 2.5g |
$810.0 | 2023-09-19 | ||
Enamine | EN300-1843317-5.0g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1843317-0.05g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1843317-0.1g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 0.1g |
$364.0 | 2023-09-19 | ||
Enamine | EN300-1843317-1g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 1g |
$414.0 | 2023-09-19 | ||
Enamine | EN300-1843317-0.25g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 0.25g |
$381.0 | 2023-09-19 | ||
Enamine | EN300-1843317-0.5g |
methyl 3-amino-4-(dimethylamino)benzoate |
54941-06-9 | 0.5g |
$397.0 | 2023-09-19 |
methyl 3-amino-4-(dimethylamino)benzoate Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on methyl 3-amino-4-(dimethylamino)benzoate
Recent Advances in the Study of Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoate ester structure with amino and dimethylamino substituents, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting cancer, infectious diseases, and neurological disorders.
One of the most notable advancements in the study of methyl 3-amino-4-(dimethylamino)benzoate is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound to develop potent and selective kinase inhibitors with improved pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of a new class of EGFR inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cells.
In addition to its applications in oncology, methyl 3-amino-4-(dimethylamino)benzoate has been investigated for its potential in antimicrobial drug development. A recent study highlighted its incorporation into novel quinolone derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The compound's unique structural features, including the dimethylamino group, were found to enhance the binding affinity of these derivatives to bacterial DNA gyrase, a key target in antibacterial therapy.
Another area of interest is the compound's use in the design of fluorescent probes for biological imaging. The presence of the amino and dimethylamino groups allows for facile modification to create probes with tunable fluorescence properties. A 2022 study in Analytical Chemistry reported the development of a methyl 3-amino-4-(dimethylamino)benzoate-based probe for the detection of reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases.
Despite these promising developments, challenges remain in the optimization of methyl 3-amino-4-(dimethylamino)benzoate-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's versatility and potential for diverse applications make it a valuable asset in the toolkit of medicinal chemists and chemical biologists.
In conclusion, methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its role as a building block for the synthesis of bioactive molecules, coupled with its utility in imaging and diagnostics, underscores its importance in advancing drug discovery and therapeutic innovation. Future studies are expected to further elucidate its mechanisms of action and expand its applications in precision medicine and targeted therapy.
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